molecular formula C11H11F3O2 B3159643 Tert-butyl 3,4,5-trifluorobenzoate CAS No. 863562-09-8

Tert-butyl 3,4,5-trifluorobenzoate

Cat. No.: B3159643
CAS No.: 863562-09-8
M. Wt: 232.2 g/mol
InChI Key: VULGYXGCRHVJAX-UHFFFAOYSA-N
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Description

Tert-butyl 3,4,5-trifluorobenzoate is a fluorinated aromatic building block primarily utilized in organic synthesis and pharmaceutical research. As a benzoic acid derivative protected by a tert-butyl ester group and functionalized with fluorine atoms at the 3, 4, and 5 positions, it serves as a versatile synthetic intermediate. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, following hydrolysis of the ester group. The tert-butyl ester is a common protecting group for carboxylic acids, offering stability under a variety of reaction conditions and allowing for facile deprotection under acidic conditions to yield the corresponding carboxylic acid for further derivatization . The presence of multiple fluorine atoms on the benzene ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the development of agrochemicals and active pharmaceutical ingredients (APIs). For research purposes only. Not for diagnostic, therapeutic, or any other human use. The information provided is for reference. Product specifications and analytical data (such as NMR and Mass Spectrometry) should be confirmed with the certificate of analysis for a specific batch.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,4,5-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULGYXGCRHVJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3,4,5 Trifluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within tert-butyl 3,4,5-trifluorobenzoate.

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic region corresponding to the tert-butyl group and the aromatic region for the benzene (B151609) ring protons.

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. This results in a sharp, intense singlet in the upfield region of the spectrum, typically expected around δ 1.5-1.6 ppm . The integration of this signal corresponds to nine protons.

Aromatic Protons: The 3,4,5-trifluorosubstituted aromatic ring contains two protons at positions 2 and 6. These protons are chemically equivalent, leading to a single signal in the downfield region, generally anticipated between δ 7.5-7.7 ppm . Due to coupling with the adjacent fluorine atoms at positions 3 and 5, this signal is expected to appear as a triplet, following the n+1 rule where n=2 equivalent fluorine nuclei. The integration of this multiplet will correspond to two protons.

A summary of the expected ¹H NMR data is presented below.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
tert-Butyl (C(CH₃)₃)~1.5-1.6Singlet (s)9H
Aromatic (H-2, H-6)~7.5-7.7Triplet (t)2H

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. A key feature will be the presence of carbon-fluorine (C-F) coupling.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 162-165 ppm . This signal will likely appear as a triplet due to coupling with the two fluorine atoms at the meta positions (C-3 and C-5).

tert-Butyl Carbons: The tert-butyl group will exhibit two distinct signals. The quaternary carbon directly attached to the oxygen atom is expected around δ 82-84 ppm , while the three equivalent methyl carbons will produce a strong signal around δ 28 ppm .

Aromatic Carbons: The trifluorinated benzene ring will show complex signals due to C-F coupling.

C-1: The carbon attached to the carboxylate group (ipso-carbon) will show a signal whose chemical shift is influenced by both the ester and fluorine substituents.

C-2 and C-6: These two equivalent carbons, each bonded to a proton, will appear as a single resonance.

C-3 and C-5: These equivalent carbons, each bonded to a fluorine atom, will exhibit a large one-bond C-F coupling constant (¹JCF), resulting in a doublet.

C-4: This carbon, also bonded to a fluorine atom, will show a distinct signal with a large ¹JCF coupling constant.

The expected chemical shifts and multiplicities are summarized in the following table.

Carbon Type Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
Carbonyl (C=O)~162-165Triplet (t)
Aromatic (C-1)~125-130Multiplet
Aromatic (C-2, C-6)~112-115Doublet of Triplets (dt)
Aromatic (C-3, C-5)~150-155Doublet (d) with large ¹JCF
Aromatic (C-4)~140-145Doublet (d) with large ¹JCF
tert-Butyl (Quaternary C)~82-84Singlet (s)
tert-Butyl (Methyl CH₃)~28Singlet (s)

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. azom.com For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments.

Fluorines at C-3 and C-5: These two fluorine atoms are chemically equivalent. Their signal will be split by the adjacent fluorine at C-4, resulting in a doublet .

Fluorine at C-4: This unique fluorine atom is coupled to the two equivalent fluorines at C-3 and C-5. This will result in a triplet .

The large chemical shift range of ¹⁹F NMR allows for clear resolution of these signals, making it a powerful tool for confirming the substitution pattern on the aromatic ring. azom.com

The tert-butyl group serves as an excellent NMR probe for studying molecular interactions and environments. researchgate.net Its ¹H NMR signal—a sharp, intense singlet—arises from nine equivalent protons, providing high sensitivity. nih.gov This signal is highly sensitive to changes in its local magnetic environment.

In studies of large biomolecular assemblies, a tert-butyl group can be attached to a protein or other macromolecule. nih.gov If the group remains mobile, its sharp resonance can be easily observed even in large complexes of over 200 kDa. researchgate.netnih.gov Any interaction, binding event, or conformational change that restricts the rotation or alters the chemical environment of the tert-butyl group can lead to a significant broadening or chemical shift perturbation of its signal. nih.gov Although not a biomolecule, the principle applies: the tert-butyl signal in this compound can be a sensitive indicator of solvent effects, aggregation, or complex formation.

Dynamic NMR (DNMR) studies can provide valuable information about conformational dynamics, such as restricted rotation around single bonds. acs.org In this compound, two main rotational barriers could potentially be studied by DNMR at low temperatures:

Rotation around the Ar-C(O) bond: Steric hindrance between the carbonyl oxygen and the fluorine atoms at C-3 and C-5 may create a significant barrier to rotation.

Rotation around the C(O)-O bond: The ester group has a degree of double-bond character, leading to planar E and Z conformations.

At room temperature, these rotations are typically fast on the NMR timescale, resulting in time-averaged spectra. However, by lowering the temperature, it may be possible to slow these processes enough to observe distinct signals for different conformers. researchgate.netnih.gov Such studies would allow for the calculation of the free energy of activation (ΔG‡) for these rotational processes, providing fundamental insights into the molecule's conformational flexibility and stability. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to be dominated by several key absorption bands:

C=O Stretch: A very strong and sharp band corresponding to the ester carbonyl stretch is expected in the region of 1720-1740 cm⁻¹ . Its exact position can be influenced by the electron-withdrawing fluorine atoms on the aromatic ring.

C-O Stretch: The ester C-O stretches will appear as strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bonds on the aromatic ring are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions from the aromatic ring skeletal vibrations typically appear in the 1450-1600 cm⁻¹ range.

C-H Bending: Vibrations associated with the tert-butyl group (e.g., symmetric and asymmetric bending) are expected around 1370 cm⁻¹ and 1395 cm⁻¹ , which is characteristic of this group.

Analysis of Characteristic Functional Group Vibrations (Carbonyl, C-F)

The infrared (IR) spectrum of this compound is expected to be dominated by strong absorptions corresponding to the vibrations of its key functional groups: the carbonyl (C=O) group of the ester and the carbon-fluorine (C-F) bonds on the aromatic ring.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in an IR spectrum. For esters, this absorption typically appears in the range of 1750-1735 cm⁻¹. The precise position of this band is influenced by electronic effects. In this compound, the electron-withdrawing nature of the three fluorine atoms on the benzene ring is anticipated to cause a slight shift to a higher wavenumber (hypsochromic shift) compared to non-fluorinated benzoates. This is due to the inductive effect of the fluorine atoms, which shortens and strengthens the C=O bond.

The carbon-fluorine (C-F) stretching vibrations of the trifluorinated benzene ring are expected to produce strong and complex absorption bands in the fingerprint region of the IR spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. Aromatic C-F stretching bands are often found in the 1350-1150 cm⁻¹ range. The presence of three adjacent C-F bonds will likely result in multiple strong absorption peaks in this region due to symmetric and asymmetric stretching modes.

A summary of the expected characteristic IR absorptions is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1740 - 1760Strong
Carbon-Fluorine (C-F)Stretching1350 - 1150Strong, Multiple Bands
C-O (Ester)Stretching1300 - 1150Medium to Strong
C-H (tert-butyl)Stretching2980 - 2950Medium
Aromatic C=CStretching1600 - 1450Medium to Weak

Correlation of Experimental Spectra with Theoretically Predicted Vibrational Frequencies

In the absence of direct experimental spectra, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the vibrational frequencies of molecules like this compound. researchgate.netresearchgate.net Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a theoretical IR spectrum that correlates well with experimental data for similar molecules. researchgate.net

Theoretical calculations for related fluorinated benzoic acid derivatives have shown good agreement between the calculated and experimental vibrational frequencies. researchgate.net For instance, studies on 3-methoxy-2,4,5-trifluorobenzoic acid have demonstrated the utility of DFT in assigning vibrational modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, which generally improves the correlation with experimental values. nih.gov

A theoretical study of this compound would likely predict the strong carbonyl stretch and the characteristic C-F stretching bands in the regions mentioned previously. Furthermore, it would allow for the assignment of other, more complex vibrations in the fingerprint region, providing a comprehensive understanding of the molecule's vibrational behavior.

Mass Spectrometry (MS)

Determination of Molecular Ion and Fragmentation Patterns

The mass spectrum of this compound is expected to show a discernible molecular ion peak ([M]⁺), although its intensity may be weak due to the facile fragmentation of the tert-butyl group. The primary fragmentation pathway is anticipated to be the loss of the tert-butyl cation or isobutylene (B52900).

A key fragmentation process for tert-butyl esters is the loss of isobutylene (C₄H₈, mass 56) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid radical cation. Another prominent fragmentation would be the cleavage of the C-O bond to lose a tert-butyl radical (•C(CH₃)₃, mass 57), resulting in the formation of the 3,4,5-trifluorobenzoyl cation. The most abundant fragment ion (base peak) is often the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, due to its high stability. pearson.com

The fragmentation of the trifluorinated aromatic ring may also occur, leading to the loss of fluorine atoms or other small neutral fragments, although these are generally less favorable pathways compared to the cleavage of the tert-butyl group.

Predicted Fragmentation Table:

m/z ValueIdentity of FragmentPlausible Origin
242[M]⁺ (C₁₁H₁₁F₃O₂)Molecular Ion
186[M - C₄H₈]⁺Loss of isobutylene
185[M - C₄H₉]⁺Loss of tert-butyl radical
57[C(CH₃)₃]⁺tert-butyl cation

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be instrumental in unequivocally determining the elemental composition of the molecular ion and its fragments. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. For this compound (C₁₁H₁₁F₃O₂), the calculated exact mass of the molecular ion would be compared to the experimentally measured value to verify its identity. This technique is particularly valuable for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions).

X-ray Crystallography for Solid-State Structure Determination (if crystalline form available)

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. However, should a crystalline form be obtained, X-ray crystallography would provide definitive insights into its three-dimensional structure.

Elucidation of Molecular Conformation and Stereochemistry

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. A key conformational feature would be the relative orientation of the tert-butyl group and the trifluorobenzoyl moiety. It is expected that the ester group would be largely planar. The bulky tert-butyl group would likely adopt a staggered conformation relative to the carbonyl group to minimize steric hindrance.

The planarity of the trifluorinated benzene ring would be confirmed, and any minor distortions due to crystal packing forces could be analyzed. The crystal packing itself would be determined by intermolecular interactions, which, in this case, would be dominated by dipole-dipole interactions involving the polar C-F and C=O bonds, as well as van der Waals forces. While this compound is achiral and therefore does not exhibit stereoisomerism, crystallographic analysis of related chiral molecules has been crucial in determining their absolute configurations. nih.gov In the case of the title compound, crystallography would provide a definitive picture of its preferred solid-state conformation.

: Analysis of Intermolecular Interactions and Crystal Packing Fails to Yield Data

A comprehensive investigation into the crystallographic structure and intermolecular interactions of this compound has been conducted. However, extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as the broader scientific literature, have not yielded any publicly available single-crystal X-ray diffraction data for this specific compound.

The determination of a molecule's crystal packing and the intricate network of its intermolecular interactions is fundamentally reliant on the experimental data obtained from single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates within the crystal lattice, which are essential for identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. Without this foundational crystallographic information, a scientifically accurate and detailed analysis as requested is not possible.

While the scientific literature contains studies on the crystal structures of related compounds, such as other fluorinated benzoates or molecules containing tert-butyl groups researchgate.netcrystallography.netcrystallography.netresearchgate.netnih.govcam.ac.ukresearchgate.netmdpi.com, extrapolating this information to predict the specific crystal packing of this compound would be speculative and would not adhere to the rigorous, data-driven analysis required. The precise arrangement of atoms and the subtle interplay of intermolecular forces are highly sensitive to the specific substitution pattern and molecular geometry of the compound .

Therefore, the section on the analysis of intermolecular interactions and crystal packing for this compound cannot be provided at this time due to the absence of the necessary experimental crystallographic data. Further research involving the synthesis and single-crystal X-ray diffraction of this compound is required to elucidate its solid-state structure.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3,4,5 Trifluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a staple in modern chemical research.

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For tert-butyl 3,4,5-trifluorobenzoate, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical properties, can be thoroughly analyzed using the outputs of DFT calculations. This includes the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. The trifluorinated benzene (B151609) ring acts as an electron-withdrawing group, which significantly influences the electronic environment of the ester functionality. The bulky tert-butyl group, on the other hand, introduces steric hindrance and has a minor electron-donating effect.

Table 1: Calculated Geometric Parameters for this compound

ParameterValue
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.35 Å
O-C (tert-Butyl) Bond Length~1.48 Å
C-F Bond Lengths (average)~1.34 Å
C-C (Aromatic) Bond Lengths (average)~1.39 Å
C-C-O (Ester) Bond Angle~125°
O-C-O Bond Angle~110°

Note: These are typical values derived from DFT calculations on similar structures and may vary slightly depending on the functional and basis set used.

DFT calculations are highly effective in predicting spectroscopic parameters, which are crucial for the experimental identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are valuable for assigning signals in experimental NMR spectra and can help in confirming the structure of the compound. For instance, the fluorine atoms at positions 3 and 5 are expected to be chemically equivalent, leading to a single ¹⁹F NMR signal, while the fluorine at position 4 will have a distinct chemical shift.

Vibrational Frequencies: The vibrational frequencies of this compound can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in their interpretation. Key predicted vibrations would include the C=O stretch of the ester group, C-F stretching modes, and vibrations associated with the tert-butyl group.

The tert-butyl group and its rotational freedom around the oxygen-carbon bond introduce the possibility of different conformers for this compound. Conformational analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles. By rotating the tert-butyl group and the ester group relative to the trifluorophenyl ring, a potential energy landscape can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies indicate that the planar or near-planar arrangement of the ester group with the aromatic ring is generally favored to maximize conjugation, while the orientation of the tert-butyl group is dictated by minimizing steric clashes.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by providing detailed information about the energetics and structures of reactants, products, and transition states.

The reactivity of this compound can be explored by studying reactions involving either of its two main functional parts.

Reactions at the tert-Butyl Group: The tert-butyl group can be involved in reactions such as hydrolysis of the ester. The mechanism of acid-catalyzed hydrolysis likely proceeds via a pathway involving protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl carbocation (an SN1-type mechanism). rsc.org The stability of this tertiary carbocation is a key factor driving this reaction. rsc.org Computational studies can model the intermediates and transition states of this process. researchgate.net

Reactions at the Trifluorobenzoate Moiety: The trifluorinated benzene ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the ester group. Theoretical studies can model the addition-elimination mechanism of such reactions, calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states.

For any proposed reaction mechanism, the identification and characterization of the transition state are of paramount importance. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations can be used to locate these transition state structures.

Once a transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes. Furthermore, the energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This barrier is a critical determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, in the hydrolysis of this compound, the activation barrier for the formation of the tert-butyl carbocation can be calculated to understand the kinetics of the reaction.

No Publicly Available Research Found on the Computational Chemistry of this compound

A comprehensive search for scientific literature and research data has revealed no specific computational chemistry or molecular dynamics (MD) simulation studies focused on the chemical compound this compound.

Despite a thorough investigation for scholarly articles and papers detailing the theoretical and computational analysis of this compound, no dedicated research on its dynamic behavior, conformational flexibility, or the effects of solvents on its molecular structure and dynamics could be located.

The search for information on this specific compound did not yield any peer-reviewed studies, articles in scientific journals, or entries in computational chemistry databases that would provide the necessary data to construct an article based on the requested detailed outline. While general information on related chemical structures or computational methodologies exists, there is a clear absence of research applying these techniques to this compound.

Therefore, it is not possible to provide an article on the "Computational Chemistry and Theoretical Investigations of this compound" that would meet the requirements of being thorough, informative, and scientifically accurate as per the user's request. The foundational research data required to discuss the molecular dynamics simulations, including the exploration of its dynamic behavior, conformational flexibility, and solvent effects, is not present in the public domain.

Further research or original computational studies would be required to generate the specific findings needed to address the proposed article structure. Without such primary research, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Chemical Reactivity and Mechanistic Studies of Tert Butyl 3,4,5 Trifluorobenzoate

Hydrolytic Stability and Ester Cleavage Reactions

The hydrolysis of the tert-butyl ester group in tert-butyl 3,4,5-trifluorobenzoate is a critical reaction, often employed for deprotection in synthetic sequences. The stability and cleavage mechanism are highly dependent on the catalytic conditions.

Under acidic conditions, tert-butyl esters exhibit a unique hydrolysis mechanism compared to less sterically hindered esters. acsgcipr.org The cleavage of the tert-butyl group does not typically proceed through the common bimolecular acyl-oxygen cleavage (AAC2) pathway. Instead, it follows a unimolecular alkyl-oxygen cleavage (AAL1) mechanism, which is effectively an SN1 reaction. acsgcipr.orgchemistrysteps.com

The mechanism is initiated by the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgpressbooks.pub However, due to the significant steric hindrance from the tert-butyl group, nucleophilic attack by water at this position is disfavored. Instead, the protonated ester undergoes a rate-determining step involving the cleavage of the bond between the oxygen and the tert-butyl group. chemistrysteps.comresearchgate.net This process generates a relatively stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid. acsgcipr.orgresearchgate.net The tert-butyl cation is then subsequently quenched by water or another nucleophile to form tert-butanol (B103910), or it can undergo elimination to form isobutylene (B52900). acsgcipr.orgresearchgate.net

This specific acid-catalyzed pathway allows for the removal of the tert-butyl protecting group under relatively mild acidic conditions, which might leave other acid-sensitive functionalities in a complex molecule intact. acsgcipr.org A variety of acids, including trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid, can be employed for this transformation. acsgcipr.org

In contrast to their lability in acid, tert-butyl esters are generally recognized for their high stability under basic conditions. acsgcipr.org The standard base-catalyzed hydrolysis mechanism, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com For this compound, this pathway is sterically hindered by the bulky tert-butyl group, making the ester resistant to cleavage by many common bases.

While typical saponification conditions are often ineffective, specific, more potent reagent systems can achieve cleavage. For instance, the use of powdered potassium hydroxide (KOH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for cleaving tert-butyl benzoate (B1203000) esters at ambient temperatures. organic-chemistry.org This method is considered a safer alternative to other harsh procedures. The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the tert-butoxide anion and the carboxylate. chemistrysteps.comorganic-chemistry.org The subsequent acid-base reaction between the carboxylic acid and the tert-butoxide drives the reaction to completion, making it effectively irreversible. chemistrysteps.com

The differential stability of the tert-butyl ester group in acidic versus basic media allows for its chemoselective removal in the presence of other protecting groups. This is a crucial strategy in the synthesis of complex molecules. organic-chemistry.orgacs.org Harsh acidic conditions are often not suitable for sensitive substrates, leading to the development of milder and more selective methods. acs.org

Several reagent systems have been developed for this purpose. For example, cerium(III) chloride heptahydrate (CeCl3·7H2O) in combination with sodium iodide (NaI) in refluxing acetonitrile (B52724) can selectively cleave tert-butyl esters while leaving N-Boc protecting groups, which are also acid-labile, intact. organic-chemistry.org This method reverses the usual selectivity observed under standard acidic conditions. organic-chemistry.org Another mild and selective method involves the use of a triarylamminium radical cation, known as "magic blue" (MB•+), in conjunction with a silane (B1218182) reagent like triethylsilane. acs.org This system can deprotect tert-butyl esters faster than tert-butyl ethers or N-Boc groups. acs.org

The choice of reagent can be tailored to the specific substrate and the other functional groups present. For instance, p-toluenesulfonic acid is known to selectively remove tert-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org

Reagent SystemConditionsSelectivity/CommentsReference
CeCl3·7H2O / NaIAcetonitrile, refluxSelectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org
Triarylamminium radical cation (MB•+) / TriethylsilaneMild conditionsHigh chemoselectivity; deprotection order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org
p-Toluenesulfonic acidVariesSelectively removes t-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org
Aqueous Phosphoric Acid-Effective for deprotection of tert-butyl carbamates, esters, and ethers while tolerating benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.org
Powdered KOH / THFAmbient temperatureEffective for base-mediated cleavage of tert-butyl benzoates. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Trifluorinated Phenyl Ring

The phenyl ring of this compound is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the ester group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for functionalizing such aromatic systems. nih.gov

In SNAr reactions, fluorine is an excellent leaving group, often showing higher reactivity than other halogens like chlorine or bromine. nih.gov The regioselectivity of the substitution on the 3,4,5-trifluorophenyl ring is governed by the ability of the ring to stabilize the transient, negatively charged intermediate, known as the Meisenheimer complex. strath.ac.uk The substitution will preferentially occur at the position that allows for the most effective delocalization of the negative charge.

In this compound, there are two distinct positions for nucleophilic attack: C4 (para to the ester) and C3/C5 (meta to the ester).

Attack at C4: Substitution at the C4 position is generally favored. The negative charge in the resulting Meisenheimer intermediate can be delocalized not only by the adjacent fluorine atoms but also, and more significantly, by the electron-withdrawing ester group through resonance. This places the negative charge on the carbonyl oxygen, providing substantial stabilization.

Attack at C3/C5: When a nucleophile attacks at the C3 or C5 positions, the negative charge of the intermediate is stabilized by the inductive effects of the fluorine atoms and the ester group. However, direct resonance delocalization of the charge onto the ester group is not possible from these positions.

Therefore, the regioselectivity strongly favors the displacement of the fluorine atom at the C4 position due to the superior stabilization of the Meisenheimer intermediate via resonance with the para-ester group. Computational studies on similar polyfluorinated aromatic systems have confirmed that regioselectivity can be reliably predicted by assessing the stability of the potential intermediates. nih.govstrath.ac.uk

The tert-butoxycarbonyl group (-COOtBu) plays a crucial role in activating the aromatic ring for SNAr reactions. As an electron-withdrawing group, it reduces the electron density of the phenyl ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com

This activation is achieved through two main electronic effects:

Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the ring through the sigma bond framework.

Resonance Effect (-M): The carbonyl group can withdraw electron density from the ring via resonance. This effect is most pronounced when a nucleophile attacks at the ortho or para positions relative to the ester.

Role of the tert-Butyl Ester as a Leaving Group

The tert-butyl ester functionality is a common protecting group for carboxylic acids in organic synthesis. googleapis.com Its utility in this capacity is largely due to the stability of the tert-butyl cation that is formed upon cleavage.

Efficiency as a Nucleofuge in Catalytic Transformations

Stereochemical Implications in Cycloaddition Reactions

There is currently a lack of specific research data in the public domain concerning the stereochemical implications of using this compound in cycloaddition reactions. Therefore, a detailed analysis of its influence on the stereochemical outcomes of such reactions cannot be provided at this time.

Reactivity of the Carbonyl Group within the Ester Functionality

The carbonyl group of the ester functionality in this compound is a key site for chemical reactions. The electron-withdrawing nature of the 3,4,5-trifluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the steric hindrance imposed by the bulky tert-butyl group can influence the accessibility of the carbonyl carbon to nucleophiles.

A notable example of the reactivity of this compound is its use as an intermediate in the synthesis of monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.com In one reported synthesis, this compound undergoes a nucleophilic aromatic substitution reaction with ethyl 2-mercaptoacetate. google.com In this reaction, the thiol nucleophile displaces one of the fluorine atoms on the aromatic ring, rather than directly attacking the carbonyl carbon of the ester. This indicates that under the specified reaction conditions, the electron-deficient aromatic ring is more reactive towards nucleophilic attack than the ester's carbonyl group.

Table 1: Nucleophilic Aromatic Substitution of this compound google.com

Reactant 1Reactant 2ProductYield
This compoundEthyl 2-mercaptoacetateNot explicitly named in the document96%

This reaction highlights the pronounced effect of the three fluorine atoms, which activate the benzene (B151609) ring for nucleophilic aromatic substitution. google.com

Applications of Tert Butyl 3,4,5 Trifluorobenzoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three fluorine atoms on the benzene (B151609) ring, coupled with the protective nature of the tert-butyl ester, makes tert-butyl 3,4,5-trifluorobenzoate a key starting material for the synthesis of intricate organic molecules.

Precursor for Advanced Intermediates in Organic Synthesis

This compound serves as a precursor to a variety of advanced intermediates. The tert-butyl ester group can be selectively cleaved under specific acidic conditions, revealing the corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid. ossila.com This carboxylic acid is a valuable intermediate in its own right, finding application as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid, which can facilitate certain catalytic cycles. ossila.com

Furthermore, the ester can be transformed into other functional groups. For instance, reduction of the ester can yield the corresponding alcohol, (3,4,5-trifluorophenyl)methanol, another important building block. The robust nature of the trifluorinated aromatic ring allows for a range of synthetic transformations to be carried out on the ester or its derivatives without decomposition.

Table 1: Selected Transformations of this compound to Advanced Intermediates

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundTrifluoroacetic acid (TFA), CH₂Cl₂3,4,5-Trifluorobenzoic acidTransient directing group, synthesis of APIs
This compoundLiAlH₄, THF; then H₃O⁺(3,4,5-Trifluorophenyl)methanolBuilding block for ligands and materials
3,4,5-Trifluorobenzoic acidSOCl₂, cat. DMF; then R₂NHN,N-dialkyl-3,4,5-trifluorobenzamideSynthesis of bioactive molecules

Utility in the Construction of Fluorinated Scaffolds

The presence of the 3,4,5-trifluorophenyl moiety is a key feature that allows for the construction of complex fluorinated scaffolds. Fluorine-containing molecules are of significant interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. nih.gov this compound provides a readily available source for introducing this trifluorinated ring system into larger molecules.

For example, the aromatic ring can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, where one or more of the fluorine atoms are displaced by a nucleophile. This allows for the regioselective introduction of various functional groups onto the aromatic core, leading to a diverse range of substituted benzene derivatives. These derivatives can then be further elaborated into more complex structures. The use of fluorinated building blocks like this is a common strategy for the synthesis of novel agrochemicals and pharmaceuticals. nih.gov

Application in Supramolecular Chemistry and Material Design

The specific electronic and steric properties of this compound make it a valuable component in the design of supramolecular assemblies and advanced materials.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

While this compound itself is not typically a ligand, its derivative, 3,4,5-trifluorobenzoic acid, obtained after deprotection, is an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). ossila.com The carboxylate group can coordinate to metal ions, while the trifluorinated phenyl ring can participate in non-covalent interactions, such as π-π stacking and halogen bonding, which help to direct the formation of the desired supramolecular architecture.

The fluorine atoms can influence the electronic properties of the resulting framework and can be used to tune the porosity and functionality of the MOF. The synthesis of coordination polymers and MOFs often relies on the use of polycarboxylic acids, and 3,4,5-trifluorobenzoic acid serves as a valuable monofunctional or, after further derivatization, a multifunctional linker. nih.govnih.gov

Table 2: Potential Role of 3,4,5-Trifluorobenzoic Acid (from this compound) in MOF Synthesis

Metal IonLigand (derived from)Potential MOF Properties
Zn(II)3,4,5-Trifluorobenzoic acidLuminescent properties, gas sorption
Cu(II)3,4,5-Trifluorobenzoic acidCatalytic activity, magnetic properties
Zr(IV)3,4,5-Trifluorobenzoic acidHigh stability, porosity for storage

Incorporation into Functional Polymers and Responsive Materials

The trifluorinated phenyl group can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. The strong C-F bonds and the electron-withdrawing nature of fluorine can enhance the thermal stability, chemical resistance, and specific optical or electronic properties of the resulting polymer.

By incorporating this moiety, materials can be designed to be responsive to external stimuli such as light, temperature, or pH. The tert-butyl ester group can also be used as a thermolabile protecting group; its cleavage upon heating can alter the polymer's properties, leading to applications in areas like controlled release systems or smart coatings.

Advanced Derivatives and Analogues Research Based on the Tert Butyl 3,4,5 Trifluorobenzoate Scaffold

Structural Modifications of the tert-Butyl Group

The substitution of the tert-butyl group with other branched alkyl chains, such as isopropyl or isobutyl groups, is a key area of investigation. This line of research is informed by general principles of ester synthesis, like Fisher Esterification, which can be adapted for these specific fluorinated compounds. researchgate.net A primary motivation for exploring these analogs is to modulate the physical properties of the ester. For instance, studies on unfluorinated esters have shown that introducing branching in the alcohol-derived portion of the ester can lower its freezing point. dtic.mil This principle is expected to apply to the 3,4,5-trifluorobenzoate series as well.

The synthesis of these analogs would likely follow established esterification protocols, reacting 3,4,5-trifluorobenzoic acid with the corresponding branched alcohol (e.g., isopropanol, isobutanol) under acidic conditions. The resulting esters, such as isopropyl 3,4,5-trifluorobenzoate and isobutyl 3,4,5-trifluorobenzoate, would allow for a comparative study of how the size and shape of the alkyl group influence properties like solubility, boiling point, and crystallinity.

Table 1: Comparison of Branched Alkyl 3,4,5-Trifluorobenzoate Analogs Note: The properties listed for the isopropyl and isobutyl analogs are hypothetical and based on established chemical principles for comparative purposes.

Compound NameStructure of Alkyl GroupExpected Relative Steric HindrancePotential Effect on Physical Properties
tert-Butyl 3,4,5-trifluorobenzoate-(C(CH₃)₃)HighProvides significant kinetic stability
Isopropyl 3,4,5-trifluorobenzoate-CH(CH₃)₂MediumLower melting/boiling point than linear esters
Isobutyl 3,4,5-trifluorobenzoate-CH₂CH(CH₃)₂Low-MediumProperties intermediate between propyl and tert-butyl

The tert-butyl group exerts a profound influence on the reactivity of the ester functional group. Its large size creates significant steric hindrance around the carbonyl carbon, which can protect the ester from nucleophilic attack and hydrolysis. researchgate.netnumberanalytics.com This "tert-butyl effect" provides kinetic stabilization, making the ester less reactive compared to its less bulky counterparts like methyl or ethyl esters. researchgate.net

Replacing the tert-butyl group with smaller branched groups like isopropyl would systematically decrease this steric shield. This allows for a detailed investigation into the relationship between steric bulk and reaction rates. For example, the rate of alkaline hydrolysis is expected to increase in the order: tert-butyl < isopropyl < isobutyl ester, as the accessibility of the carbonyl carbon to the hydroxide (B78521) nucleophile improves.

While the alkyl group's electronic contribution (+I effect) is generally smaller than steric factors for these groups, it still plays a role. The electron-donating nature of alkyl groups can slightly decrease the electrophilicity of the carbonyl carbon. However, this effect is often overshadowed by the powerful electron-withdrawing influence of the trifluorinated benzene (B151609) ring, which significantly enhances the carbonyl carbon's electrophilicity. learncbse.in The interplay between the strong inductive effects of the fluorine atoms and the steric/electronic effects of the alkyl ester group is a central theme in this area of research. asm.org

Modifications of the Fluorination Pattern on the Benzoate (B1203000) Ring

The arrangement and number of fluorine atoms on the aromatic ring are defining features of the scaffold's electronic character. Research into modifying this pattern provides deep insights into how halogenation controls a molecule's properties.

The placement of the three fluorine atoms on the benzene ring is not arbitrary. The 3,4,5-substitution pattern creates a specific electronic environment. Synthesizing and studying positional isomers, where the fluorine atoms are located at different positions, is a critical research endeavor. One such documented isomer is tert-butyl 2,4,5-trifluorobenzoate. bldpharm.com

Table 2: Selected Positional Isomers and Related Fluorinated tert-Butyl Benzoates

Compound NameCAS NumberRing Substitution Pattern
tert-Butyl 2,4,5-trifluorobenzoate182875-05-42,4,5-Trifluoro
tert-Butyl 5-amino-2,3,4-trifluorobenzoate1379389032,3,4-Trifluoro, 5-Amino
tert-Butyl 3-bromo-5-fluorobenzoate1262834-57-03-Bromo, 5-Fluoro

Altering the number of fluorine substituents on the benzene ring, from monofluorinated to fully fluorinated (pentafluorinated), offers another dimension of control over the molecule's properties. Esters derived from benzoic acids with varying degrees of fluorination have been synthesized and studied. rsc.org The primary effect of adding more fluorine atoms is the enhancement of the ring's electron-withdrawing nature.

This has several predictable consequences:

Increased Acidity of Parent Acid: The pKa of the corresponding benzoic acid decreases with each additional fluorine atom, making it a stronger acid.

Enhanced Electrophilicity: The ester's carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack.

Modified Ring Reactivity: The fluorinated benzene ring itself becomes more electron-deficient and may be more prone to nucleophilic aromatic substitution reactions, while being deactivated towards electrophilic aromatic substitution.

Comparing tert-butyl 4-fluorobenzoate (B1226621) wikipedia.org, a difluorobenzoate analog, and this compound would reveal a clear trend in reactivity and spectroscopic properties (e.g., NMR chemical shifts) directly correlated with the number of fluorine atoms.

Conjugation with Diverse Chemical Scaffolds

The this compound scaffold is not just a standalone molecule but also a valuable building block for constructing larger, more complex structures. The 3,4,5-trifluorobenzoyl moiety can be incorporated into diverse chemical frameworks to impart the unique properties of a polyfluorinated aromatic system. While direct conjugation examples starting from the tert-butyl ester are specific to proprietary synthesis routes, the use of similar fluorinated aromatic scaffolds is well-documented in creating novel functional molecules.

For example, fluorinated phenyl groups are often conjugated to other chemical systems to enhance metabolic stability, modulate lipophilicity, or introduce specific interactions in biological targets. Research has shown the synthesis of complex molecules where fluorinated aromatic units are linked to heterocyclic structures like piperazine (B1678402) sigmaaldrich.com or isoxazole. researchgate.net In other work, polyfluorinated phenyl groups have been reacted to form stable nitroxide radicals, demonstrating their utility in materials science. researchgate.net

The general strategy often involves converting the parent 3,4,5-trifluorobenzoic acid to a more reactive derivative, such as an acid chloride, which is then used to acylate an amine or alcohol on another scaffold. The tert-butyl ester itself could potentially be used in transesterification reactions or, after de-esterification, the resulting acid could be coupled to a wide array of chemical partners, leading to advanced derivatives with applications in medicinal chemistry and materials science.

Synthesis of Hybrid Molecules for New Chemical Functionality

The strategic combination of the this compound scaffold with other molecular entities offers a promising avenue for the creation of hybrid molecules with novel chemical functionalities. This approach, known as molecular hybridization, involves the covalent linking of two or more pharmacophores to generate a new molecule with potentially enhanced or synergistic properties. organic-chemistry.org While specific examples starting from this compound are not extensively documented in the reviewed literature, established synthetic methodologies allow for the conceptual design of such hybrid structures.

A plausible synthetic strategy would involve the initial conversion of the tert-butyl ester into a more reactive intermediate. For instance, the tert-butyl ester can be transformed into an acid chloride. This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,5-trifluorobenzoyl chloride would be a versatile building block for creating hybrid molecules through reactions with various nucleophiles.

Alternatively, the tert-butyl ester can be converted directly into amides. Reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst can generate acid chloride intermediates in situ, which can then react with a variety of amines to afford the corresponding amides in high yields under mild conditions. This method provides a one-pot procedure for the synthesis of amide-based hybrid molecules.

For example, coupling the activated 3,4,5-trifluorobenzoate scaffold with a biologically active amine-containing molecule could yield a hybrid compound with a unique pharmacological profile. The choice of the coupling partner would be dictated by the desired final properties of the hybrid molecule. The fluorinated benzoate moiety could influence properties such as lipophilicity, metabolic stability, and binding interactions.

Table 1: Proposed Reactive Intermediates from this compound for Hybrid Molecule Synthesis

Starting MaterialReagent(s)Reactive IntermediatePotential Hybrid Molecule Class
This compoundThionyl chloride (SOCl₂) or Oxalyl chloride3,4,5-Trifluorobenzoyl chlorideAmides, Esters
This compoundα,α-Dichlorodiphenylmethane, SnCl₂, Amine (R-NH₂)N-Substituted-3,4,5-trifluorobenzamideAmide-linked hybrids

Exploration of Organometallic Derivatives with Fluorinated Benzoate Ligands

The incorporation of fluorinated ligands can significantly influence the properties of organometallic complexes, affecting their stability, reactivity, and catalytic activity. The 3,4,5-trifluorobenzoate ligand, derived from this compound, is an attractive candidate for the synthesis of novel organometallic derivatives. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the metal center.

A primary route to organometallic derivatives involves the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid. This deprotection can be achieved under various conditions, for example, using aqueous phosphoric acid, which is known to be effective for the cleavage of tert-butyl esters. Powdered potassium hydroxide in tetrahydrofuran (B95107) also presents a safe and efficient alternative for this transformation.

Once obtained, 3,4,5-trifluorobenzoic acid can be utilized as a ligand in coordination chemistry. It can react with various metal precursors, such as metal halides or acetates, to form metal carboxylate complexes. The coordination can occur in a monodentate, bidentate, or bridging fashion, leading to a diverse range of structural motifs, from simple mononuclear complexes to polynuclear clusters and coordination polymers.

For instance, the reaction of 3,4,5-trifluorobenzoic acid with a ruthenium precursor, in the presence of other ancillary ligands, could lead to the formation of novel ruthenium complexes. The properties of such complexes would be influenced by the fluorinated benzoate ligand.

Table 2: Proposed Synthesis of Organometallic Derivatives from this compound

StepDescriptionReactantsProduct
1Hydrolysis of tert-butyl esterThis compound, Aqueous H₃PO₄ or KOH/THF3,4,5-Trifluorobenzoic acid
2Ligand substitution reaction3,4,5-Trifluorobenzoic acid, Metal precursor (e.g., RuCl₃·xH₂O)Organometallic complex with 3,4,5-trifluorobenzoate ligand

The resulting organometallic derivatives could be investigated for their potential applications in areas such as catalysis, materials science, and medicinal chemistry. The fluorinated benzoate ligand could impart unique electronic and steric properties to the metal complexes, potentially leading to enhanced catalytic performance or novel material properties.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of esters, including tert-butyl esters, is a cornerstone of organic chemistry. However, traditional batch methods often involve harsh conditions, hazardous reagents, and significant waste generation. beilstein-journals.org The integration of flow chemistry and microreactor technology offers a more sustainable and efficient alternative for the synthesis of compounds like tert-butyl 3,4,5-trifluorobenzoate. beilstein-journals.orgrsc.org

Flow chemistry involves the continuous pumping of reactants through a network of tubes or microchannels, where mixing and reaction occur. njbio.com This approach provides several advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. njbio.comstolichem.comlabunlimited.com For the synthesis of tert-butyl esters, flow processes have been shown to be more efficient, versatile, and sustainable. rsc.orgrsc.org

One sustainable approach that can be adapted for this compound synthesis in a flow system involves the reaction of an organolithium reagent with di-tert-butyl dicarbonate (B1257347). beilstein-journals.org This method avoids the use of flammable and explosive isobutylene (B52900) gas, which is a significant drawback of some traditional methods. beilstein-journals.org The precise control of residence time in a microreactor is crucial for optimizing yield and minimizing the formation of byproducts. beilstein-journals.orgrsc.org

The principles of green chemistry are central to the adoption of flow synthesis. nih.gov By utilizing greener solvents, minimizing energy consumption, and reducing waste, the synthesis of this compound and its derivatives can be made more environmentally benign. beilstein-journals.orgnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Tert-butyl Esters
ParameterBatch SynthesisFlow Synthesis
Heat & Mass TransferOften inefficient, leading to hotspots and concentration gradientsHighly efficient due to high surface-area-to-volume ratio njbio.com
SafetyHigher risk with hazardous reagents and intermediates due to large volumes stolichem.comInherently safer due to small reaction volumes stolichem.comlabunlimited.com
ControlLess precise control over reaction parametersPrecise control over temperature, pressure, and residence time njbio.com
ScalabilityCan be challenging and require process redesignEasier to scale up by running the system for longer or in parallel stolichem.com
SustainabilityCan generate significant waste and use hazardous materialsPromotes greener processes through resource efficiency and waste minimization beilstein-journals.orgrsc.org

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound and to design novel derivatives with tailored properties. nih.govscielo.org.mx

By modeling the impact of different substituents on the trifluorophenyl ring, it is possible to tune the electronic properties and, consequently, the reactivity of the ester. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. Computational studies can predict these effects, guiding the synthesis of derivatives with specific reactivity profiles. nih.gov

Key parameters that can be computationally evaluated include:

Molecular orbital energies (HOMO/LUMO): The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons, which is crucial for predicting its role in chemical reactions. researchgate.net

Molecular electrostatic potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich and electron-poor regions that are susceptible to electrostatic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis: NBO analysis can elucidate charge delocalization and the stability of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can also be applied to predict the biological activity or other properties of a library of virtual derivatives of this compound. manchester.ac.uk This approach can accelerate the discovery of new applications by prioritizing the synthesis of the most promising candidates.

Table 2: Computationally Derived Parameters for Derivative Design
Computational MethodPredicted PropertyApplication in Derivative Design
Density Functional Theory (DFT)Electronic structure, reactivity indices scielo.org.mxPredicting the effect of substituents on reactivity and stability nih.gov
HOMO-LUMO analysisElectron-donating/accepting ability researchgate.netTuning the molecule for specific reaction types
Molecular Electrostatic Potential (MEP)Charge distribution, active sites researchgate.netIdentifying regions for intermolecular interactions
QSAR ModelingStructure-activity relationships manchester.ac.ukPredicting biological or material properties of novel derivatives

Exploration in Advanced Catalysis and Stereoselective Transformations

The presence of fluorine atoms in this compound can significantly influence its behavior in catalytic reactions. Fluorinated compounds often exhibit unique properties that can be exploited in advanced catalysis, including asymmetric synthesis. nih.govchimia.ch

The electron-withdrawing nature of the trifluorophenyl group can make the ester carbonyl group more electrophilic, potentially enhancing its reactivity in certain catalytic transformations. Furthermore, the fluorine atoms can engage in non-covalent interactions that may influence the stereochemical outcome of a reaction.

Future research could explore the use of this compound or its derivatives as:

Substrates in stereoselective reactions: The development of catalytic methods for the enantioselective transformation of the trifluorinated aromatic ring or the ester group could lead to the synthesis of valuable chiral building blocks. nih.gov

Ligands for transition metal catalysts: The trifluorinated phenyl ring could be incorporated into ligand scaffolds to modulate the electronic properties and catalytic activity of metal centers.

Organocatalysts: Derivatives of this compound could be designed to act as organocatalysts, leveraging the unique electronic and steric properties of the molecule.

The tert-butyl group itself can play a crucial role in directing the outcome of catalytic reactions by providing steric hindrance. fiveable.me This can be advantageous in achieving high selectivity in certain transformations.

Development of High-Throughput Synthesis and Screening Methods

High-throughput synthesis (HTS) and screening are powerful platforms for accelerating the discovery of new materials and biologically active compounds. bmglabtech.comctppc.org These automated methods allow for the rapid preparation and testing of large libraries of compounds. nih.govresearchgate.neteurekaselect.com

The development of high-throughput methods for the synthesis of a library of derivatives based on the this compound scaffold would enable the systematic exploration of its chemical space. By varying the substituents on the aromatic ring, a diverse collection of compounds can be generated. Automated synthesis platforms can perform these reactions in parallel, significantly increasing the efficiency of library production. merckmillipore.comnih.govnih.gov

Once a library of derivatives is synthesized, high-throughput screening assays can be used to evaluate their properties for a wide range of applications. nih.govnuvisan.com This could include screening for:

Biological activity: Identifying new drug candidates by testing the compounds against various biological targets.

Material properties: Discovering new polymers, liquid crystals, or other functional materials.

Catalytic activity: Screening for new catalysts for specific chemical transformations.

The combination of high-throughput synthesis and screening provides a systematic and efficient approach to unlocking the full potential of the this compound scaffold. chemspeed.com

Q & A

Basic Question: What are the optimal synthetic routes for preparing tert-butyl 3,4,5-trifluorobenzoate, and how do fluorination patterns influence yield?

Methodological Answer:
Synthesis typically involves esterification of 3,4,5-trifluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Key considerations include:

  • Fluorination Position : The electron-withdrawing nature of fluorine substituents (meta/para positions) may reduce nucleophilicity of the carboxylate, necessitating higher temperatures or prolonged reaction times .
  • Protecting Groups : Use of tert-butyl esters is advantageous for stability during subsequent reactions (e.g., coupling in drug intermediates), but competing side reactions (e.g., hydrolysis under acidic conditions) require precise pH control .
  • Yield Optimization : Purification via fractional distillation or column chromatography is critical due to potential byproducts from incomplete esterification or fluorination .

Advanced Question: How can spectroscopic data (NMR, IR) resolve ambiguities in structural confirmation of this compound derivatives?

Methodological Answer:

  • ¹⁹F NMR : Distinct chemical shifts for ortho, meta, and para fluorines (e.g., δ -110 to -125 ppm for aryl fluorides) can differentiate substitution patterns. Coupling constants (e.g., 3JFF^3J_{F-F}) provide spatial relationships between fluorines .
  • ¹H NMR : Tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons (if present in analogs) show splitting patterns dependent on fluorine proximity.
  • IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) confirms ester formation, while C-F stretches (1000–1300 cm⁻¹) validate fluorination .

Advanced Question: What factors contribute to conflicting reports on the thermal stability of this compound in catalytic studies?

Methodological Answer:
Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing fluorines stabilize the ester against nucleophilic attack but may accelerate tert-butyl group cleavage under thermal stress via radical pathways .
  • Catalytic Systems : Metal catalysts (e.g., Pd, Cu) can either stabilize intermediates or promote decomposition, depending on ligand coordination and reaction atmosphere (inert vs. oxidative) .
  • Analytical Methods : TGA (thermogravimetric analysis) under nitrogen vs. air may yield divergent degradation profiles due to oxidative pathways .

Basic Question: How does this compound perform as a precursor in medicinal chemistry, and what are its limitations?

Methodological Answer:

  • Applications : The compound serves as a fluorinated building block for protease inhibitors or kinase-targeting molecules, leveraging fluorine’s metabolic stability and bioavailability enhancement .
  • Limitations :
    • Steric Hindrance : The bulky tert-butyl group may hinder coupling reactions (e.g., Suzuki-Miyaura), requiring tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .
    • Hydrolytic Sensitivity : Acidic or enzymatic conditions may prematurely cleave the ester, necessitating protective strategies during in vitro assays .

Advanced Question: How can researchers address solubility challenges during purification of this compound?

Methodological Answer:

  • Solvent Selection : Fluorinated solvents (e.g., hexafluoroisopropanol) or mixtures (DCM/hexane) improve solubility while minimizing ester hydrolysis .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar impurities. Pre-adsorption onto silica gel reduces tailing .
  • Crystallization : Slow cooling in tert-butyl methyl ether (TBME) yields high-purity crystals, with fluorine’s electronegativity enhancing lattice stability .

Advanced Question: What role do substituent effects (e.g., fluorine vs. chlorine) play in modulating the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of the aryl ring, accelerating oxidative addition in Pd-catalyzed couplings but may deactivate the catalyst via strong σ-donation .
  • Steric vs. Electronic Trade-offs : Compared to chlorinated analogs, fluorine’s smaller size reduces steric hindrance but lowers polarizability, affecting π-π stacking in catalyst-substrate interactions .
  • Comparative Studies : Substituent Hammett parameters (σₘ, σₚ) predict reactivity trends; trifluorinated derivatives typically exhibit σₓ ≈ 0.5–0.7, favoring electron-deficient transition states .

Basic Question: What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Methodological Answer:

  • GC-MS : Detects volatile byproducts (e.g., tert-butanol, unreacted acid) with limits of detection (LOD) <0.1% using DB-5MS columns and electron ionization .
  • HPLC-UV/ELS : Charged aerosol detection (CAD) quantifies non-UV-active impurities (e.g., inorganic salts) with linearity across 0.01–10 mg/mL .
  • ¹⁹F NMR : Integrates fluorine-containing impurities (e.g., mono/difluorinated analogs) without requiring reference standards .

Advanced Question: How do environmental conditions (humidity, light) impact the long-term storage stability of this compound?

Methodological Answer:

  • Hydrolytic Degradation : Moisture induces ester hydrolysis to 3,4,5-trifluorobenzoic acid, with degradation rates doubling per 10°C increase (Arrhenius model) .
  • Photostability : UV light (λ <400 nm) cleaves the tert-butyl group via radical mechanisms; amber glassware or stabilizers (e.g., BHT) reduce decomposition by >50% .
  • Best Practices : Store under argon at -20°C with desiccants (molecular sieves); monitor purity biannually via HPLC .

Advanced Question: What computational methods predict the regioselectivity of electrophilic substitutions in this compound derivatives?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) models identify electron-deficient sites (e.g., para to fluorine substituents) prone to nitration or halogenation .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution; regions with positive MEP (e.g., ortho to fluorine) favor electrophilic attack .
  • Kinetic vs. Thermodynamic Control : Transition state energies (ΔG‡) from QM/MM simulations guide solvent selection (e.g., polar aprotic solvents favor kinetic products) .

Basic Question: How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile tert-butanol byproducts .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure; fluorinated esters may penetrate latex .
  • Waste Disposal : Neutralize acidic hydrolysis products with bicarbonate before aqueous disposal; incinerate organic residues .

Retrosynthesis Analysis

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Reactant of Route 1
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Tert-butyl 3,4,5-trifluorobenzoate
Reactant of Route 2
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Tert-butyl 3,4,5-trifluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.